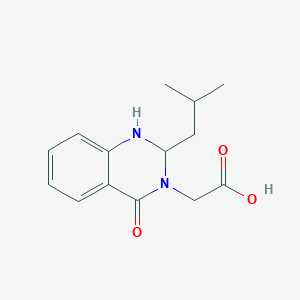
(2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, also known as IQA, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
Studies have shown that (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid has anti-inflammatory and analgesic effects in various animal models of inflammation and pain. (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid has also been shown to have antioxidant and neuroprotective effects in animal models of neurodegenerative diseases. In addition, (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid has been found to have antimicrobial activity against certain bacteria and fungi.
実験室実験の利点と制限
One advantage of (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is its versatility as a starting material for the synthesis of various biologically active compounds. (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is also relatively easy to synthesize using readily available starting materials. However, one limitation of (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. One area of interest is the development of new drugs based on the (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid scaffold. Another area of interest is the investigation of (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid's potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid and its potential applications in various fields.
合成法
The synthesis of (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid involves a multi-step process that starts with the reaction of 2-aminobenzophenone with isobutyraldehyde in the presence of an acid catalyst to form the intermediate 2-isobutyl-4-oxo-1,4-dihydroquinazoline. This intermediate is then reacted with chloroacetic acid to produce (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.
科学的研究の応用
(2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid has been investigated as a potential anti-inflammatory agent and as a scaffold for the development of new drugs. In drug discovery, (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid has been used as a starting material for the synthesis of various biologically active compounds. In material science, (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid has been studied for its potential use in the development of new polymers and materials.
特性
IUPAC Name |
2-[2-(2-methylpropyl)-4-oxo-1,2-dihydroquinazolin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)7-12-15-11-6-4-3-5-10(11)14(19)16(12)8-13(17)18/h3-6,9,12,15H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGMMFNFAKLDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1NC2=CC=CC=C2C(=O)N1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

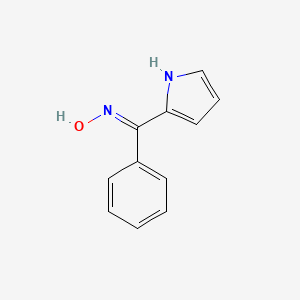
![2-[(2-Phenylethyl)amino]nicotinonitrile](/img/structure/B2889450.png)
![4-Methyl-1-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)piperidine hydrochloride](/img/structure/B2889451.png)
![Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2889453.png)
![N-Ethyl-5-formyl-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazolo[1,5-A]pyridine-3-carboxamide](/img/structure/B2889455.png)
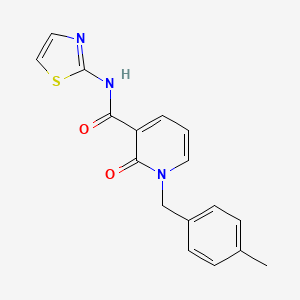
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2889459.png)
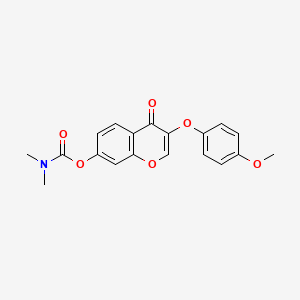
![rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine dihydrochloride, trans](/img/structure/B2889464.png)

![N,N-dimethyl-4-({[(3-phenyladamantan-1-yl)methyl]amino}methyl)aniline dihydrochloride](/img/structure/B2889466.png)
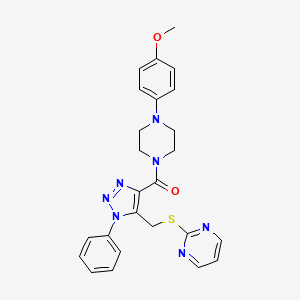
![4-phenyl-5-[1-(quinolin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2889470.png)
